3-amino-N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}pyrazine-2-carboxamide
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Overview
Description
3-amino-N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrazine ring substituted with an amino group, a carboxamide group, and a sulfamoyl group attached to a chlorophenyl and hydroxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the amino group: Amination reactions using reagents like ammonia or primary amines.
Attachment of the carboxamide group: This step often involves the reaction of the pyrazine derivative with carboxylic acid derivatives or acyl chlorides.
Chlorination and hydroxylation: These steps involve the selective introduction of chlorine and hydroxyl groups on the aromatic ring using chlorinating agents and hydroxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro or carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Sulfonyl chlorides: For sulfamoylation reactions.
Acyl chlorides: For carboxamide formation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for treating various diseases due to its unique structural features.
Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical agents.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfamoyl and carboxamide groups are known to form strong hydrogen bonds with target proteins, potentially inhibiting their activity. The chlorophenyl and hydroxyphenyl moieties may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-chloropyridine
- 3-amino-4-chloropyridine
- N-(3-chlorophenyl)-2-hydroxybenzamide
Uniqueness
3-amino-N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}pyrazine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfamoyl and carboxamide groups, along with the pyrazine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-amino-N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O4S/c18-10-2-1-3-11(8-10)23-28(26,27)12-4-5-14(24)13(9-12)22-17(25)15-16(19)21-7-6-20-15/h1-9,23-24H,(H2,19,21)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXWQNFGXWQWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)O)NC(=O)C3=NC=CN=C3N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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